molecular formula C5H12O3S B074293 3-[(2-Hydroxyethyl)thio]-1,2-propanediol CAS No. 1468-40-2

3-[(2-Hydroxyethyl)thio]-1,2-propanediol

Cat. No.: B074293
CAS No.: 1468-40-2
M. Wt: 152.21 g/mol
InChI Key: RFEMNKMKESLWMT-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)thio]-1,2-propanediol is an organic compound with the molecular formula C5H12O3S It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a 2-hydroxyethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)thio]-1,2-propanediol typically involves the reaction of 1,2-propanediol with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)thio]-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-[(2-Hydroxyethyl)thio]-1,2-propanediol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)thio]-1,2-propanediol involves its interaction with specific molecular targets and pathways. The hydroxyl and thioether groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol: A simple diol with two hydroxyl groups.

    2-Mercaptoethanol: A thiol compound with a hydroxyl group.

    Glycerol: A triol with three hydroxyl groups.

Uniqueness

3-[(2-Hydroxyethyl)thio]-1,2-propanediol is unique due to the presence of both hydroxyl and thioether groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

1468-40-2

Molecular Formula

C5H12O3S

Molecular Weight

152.21 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C5H12O3S/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2

InChI Key

RFEMNKMKESLWMT-UHFFFAOYSA-N

SMILES

C(CSCC(CO)O)O

Canonical SMILES

C(CSCC(CO)O)O

1468-40-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel equipped with a stirrer, a cooling tube, a nitrogen introducing tube and a thermometer, 78.1 parts of 2-mercaptoethanol was charged, and 2-mercaptoethanol was diluted with 159.6 parts of MIBK. Then, 0.41 part of dimethylbenzylamine was added and, after heating to 50° C., 81.5 parts of glycidol was added dropwise with stirring over 3 hours in a dry nitrogen atmosphere. The reaction vessel was cooled and maintained at 50° C. 2 Hours after dropping, it was confirmed that an absorption of --SH (2540 cm-1) and an absorption of a glycidyl group (910 cm-1) are disappeared by the measurement of infrared spectra. Further, the reaction product had no mercapto-like odor. Thereafter, MIBK was removed under reduced pressure to give 1-(2-hydroxyethylthio)-2,3-propanediol as a viscous liquid. Yield was 90% of the charge weight.
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